![molecular formula C13H10BrNO4 B2498210 2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid CAS No. 692290-41-8](/img/structure/B2498210.png)
2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromo-substituted aromatic compounds typically involves the condensation of corresponding acid chlorides with suitable amines, as demonstrated by the synthesis of Bromo-Substituted 4-biphenyl acetic acid amides (Agarwal, 2017). These methodologies can potentially be adapted for the synthesis of "2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid," employing bromination and amide formation steps under controlled conditions to ensure the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid" often features significant electron-withdrawing and electron-donating substituents that influence the overall molecular geometry and electronic distribution. For instance, the analysis of 2-(3-Bromo-4-methoxyphenyl)acetic acid reveals a nearly coplanar arrangement of substituents around the aromatic ring, which could be indicative of the structural behavior of "2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid" (Guzei et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of "2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid" can be inferred from related compounds, where the presence of bromo and amido groups significantly affects the compound's behavior in chemical reactions. For example, palladium-catalyzed reactions involving bromo-substituted compounds have been utilized for cyclization reactions to form furan derivatives, indicating the potential for engaging in complex organic transformations (Gu et al., 2007).
Physical Properties Analysis
The physical properties of "2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid" would be significantly influenced by its molecular structure. The bromo and amido functional groups are likely to affect solubility, boiling and melting points, and other physicochemical parameters. Studies on similar compounds, such as various bromo-substituted acetamides, provide insights into how such substituents can alter physical properties, offering a foundation for understanding the behavior of "2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid" in different environments (Bachar & Lahiri, 2004).
Chemical Properties Analysis
The chemical properties of "2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid," such as reactivity, stability, and interactions with other chemical entities, are pivotal for its application in synthesis and material science. The presence of the bromofuran moiety introduces unique reactivity patterns, especially in nucleophilic substitution reactions and in the formation of cyclic compounds through intramolecular interactions. Studies on bromo-substituted aromatic compounds and their reactivity provide valuable insights into the chemical behavior of such complex molecules (Singhal, 1993).
Applications De Recherche Scientifique
Antiprotozoal Agents
2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid derivatives, particularly 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, have been studied for their antiprotozoal properties. These compounds exhibit strong DNA affinities and have shown potent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, which are responsible for diseases like sleeping sickness and malaria (Ismail et al., 2004).
Synthesis and Biocidal Screening
Bromo-Substituted 4-biphenyl acetic acid amides, which are structurally related to 2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid, have been synthesized and evaluated for their anti-bacterial and anti-fungal activity. This research highlights the potential of these compounds in developing new antimicrobial agents (Agarwal, 2017).
Separation of Polar Compounds
Research involving the separation of polar compounds like urea and aminoxyacetic acid amides, which are metabolites of structurally related compounds, utilizes methods that could be applicable in studying 2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid derivatives. This research provides insights into effective techniques for analyzing similar complex organic compounds (Pálfi-Ledniczky et al., 1987).
Chemical Transformations
Studies on the conversion of phenyldimethylsilyl groups into hydroxy groups provide a framework for understanding the chemical transformations that can be applied to similar compounds like 2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid. These transformations are crucial for synthesizing derivatives with potential biological activities (Fleming et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c14-11-6-5-10(19-11)13(18)15-9-3-1-8(2-4-9)7-12(16)17/h1-6H,7H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNZKOPOHUCJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


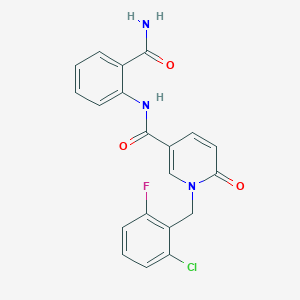
![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498132.png)
![(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2498133.png)

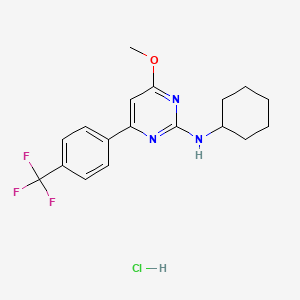
![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one](/img/structure/B2498140.png)
![2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2498141.png)
![5-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2498142.png)
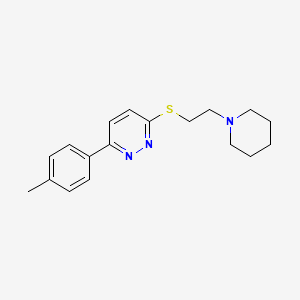
![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2498145.png)
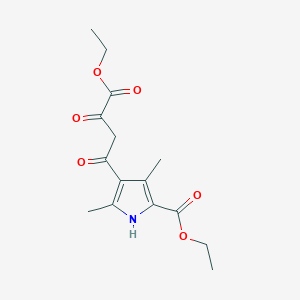
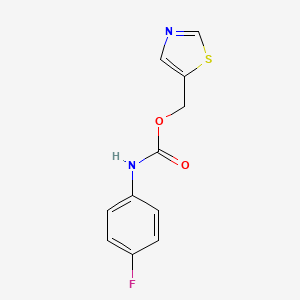
![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)